1-Nitroso-2,2,6,6-tetramethylpiperidine
Overview
Description
1-Nitroso-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso functional group (-NO) attached to an amino group (-NH2). This compound is known for its unique structural properties and has been widely studied for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroso-2,2,6,6-tetramethylpiperidine can be synthesized through the nitrosation of 2,2,6,6-tetramethylpiperidine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Nitroso-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals, which are stable and have significant applications in organic synthesis.
Reduction: Reduction of the nitroso group can lead to the formation of amines or hydroxylamines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Formation of nitroxyl radicals.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Nitroso-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of nitroxyl radicals, which are important in organic synthesis and as spin labels in electron spin resonance (ESR) spectroscopy.
Biology: Studied for its potential effects on biological systems, including its role as a spin label for studying protein structures and dynamics.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and related conditions.
Industry: Utilized in the production of hindered amine light stabilizers (HALS), which are used to protect polymers from degradation due to UV radiation.
Mechanism of Action
The mechanism of action of 1-nitroso-2,2,6,6-tetramethylpiperidine involves the formation of nitroxyl radicals through oxidation. These radicals are highly stable and can participate in various redox reactions. The molecular targets and pathways involved include interactions with biological macromolecules, such as proteins and nucleic acids, where the nitroxyl radicals can act as probes or therapeutic agents.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 1-nitroso-2,2,6,6-tetramethylpiperidine, used in the synthesis of metallo-amide bases and silylketene acetals.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical widely used as a catalyst in organic synthesis and as a spin label in ESR spectroscopy.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis.
Uniqueness: this compound is unique due to its nitroso functional group, which imparts distinct chemical reactivity and stability. Its ability to form stable nitroxyl radicals makes it valuable in various applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1-nitrosopiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)6-5-7-9(3,4)11(8)10-12/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLNPMXAFVVOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1N=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879627 | |
Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00702 [mmHg] | |
Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21277 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6130-93-4 | |
Record name | 2,2,6,6-Tetramethyl-1-nitrosopiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6130-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',6,6'-Tetramethyl-N-nitrosopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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